![molecular formula C9H14Cl2Pd-2 B14884904 Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium, also known as dichloro(norbornadiene)palladium(II), is a coordination compound featuring palladium at its core. This compound is notable for its use as a catalyst in various organic reactions, particularly in cross-coupling reactions. The presence of the bicyclo[2.2.1]hepta-2,5-diene ligand provides unique steric and electronic properties that enhance the reactivity and selectivity of the palladium center .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium typically involves the reaction of palladium(II) chloride with norbornadiene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
PdCl2+C7H8→PdCl2(C7H8)
where C₇H₈ represents norbornadiene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by the palladium center.
Reduction: It can also participate in reduction reactions, where the palladium center acts as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as toluene, ethanol, or dimethylformamide.
Ligands: Additional ligands like phosphines may be used to modify the reactivity of the palladium center.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium exerts its effects involves the coordination of the palladium center with the norbornadiene ligand. This coordination enhances the reactivity of the palladium, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Similar in structure but contains rhodium instead of palladium.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is unique due to its specific coordination environment and the electronic properties imparted by the norbornadiene ligand. These properties make it particularly effective in catalyzing a wide range of organic reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H14Cl2Pd-2 |
|---|---|
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium |
InChI |
InChI=1S/C7H8.2CH3.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;;;/h1-4,6-7H,5H2;2*1H3;2*1H;/q;2*-1;;;+2/p-2 |
Clé InChI |
QHQMROCTJVJPRD-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].C1C2C=CC1C=C2.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


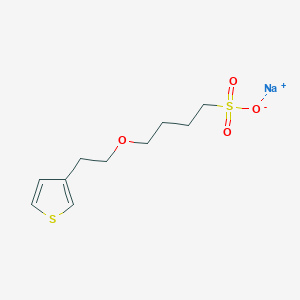
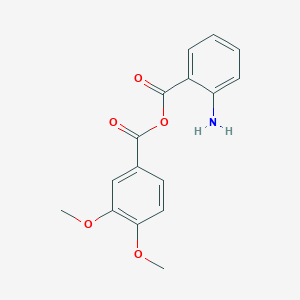
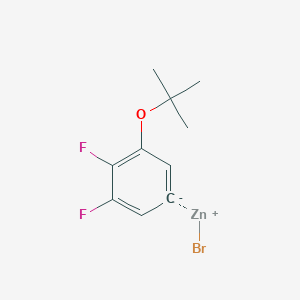
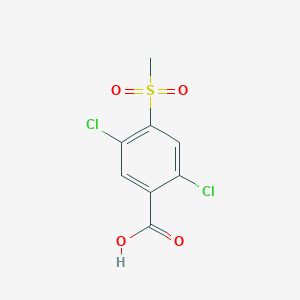
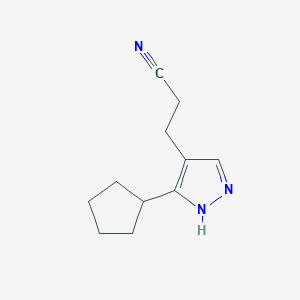
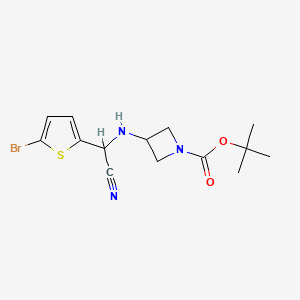
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
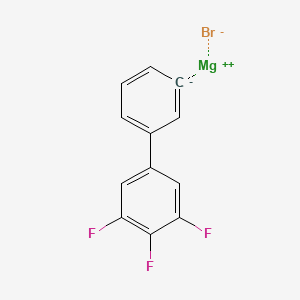
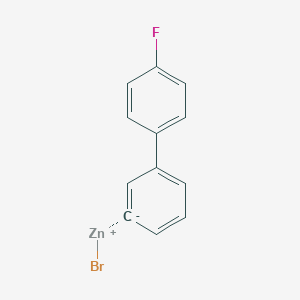

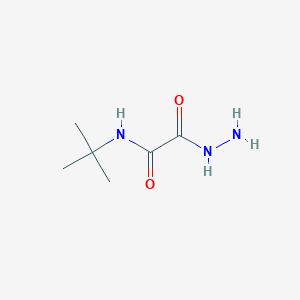
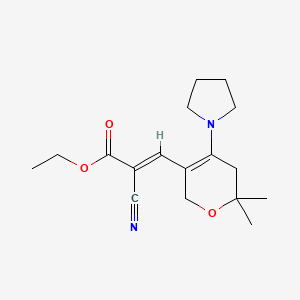
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

